molecular formula C18H24N2O4S B2806863 8-((2,6-dimethylmorpholino)sulfonyl)-1-methyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one CAS No. 1009533-35-0

8-((2,6-dimethylmorpholino)sulfonyl)-1-methyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one

Cat. No.: B2806863
CAS No.: 1009533-35-0
M. Wt: 364.46
InChI Key: LTDUCPHGLJLPIF-UHFFFAOYSA-N
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Description

The compound appears to contain a morpholine ring, which is a common feature in many pharmaceuticals . Morpholine is a versatile intermediate and mainly used in the synthesis of pharmaceutical ingredients .


Molecular Structure Analysis

The compound likely contains a morpholine ring, which is a heterocyclic organic compound featuring a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom .

Scientific Research Applications

Synthesis and Biological Activity

  • Caspase-3 Inhibitory Activity

    The synthesis of novel compounds with significant inhibitory activity against caspase-3, an enzyme important in apoptosis, has been reported. Specifically, some derivatives have been identified as potent caspase-3 inhibitors, displaying noncompetitive and reversible inhibition characteristics with IC50 values as low as 6 nM (Kravchenko et al., 2005). Similarly, a series of 2-substituted compounds showed promising inhibition of caspase-3, with several potent inhibitors identified within this chemotype (Kravchenko et al., 2005).

  • Anticancer and Antimalarial Activity

    Novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones have been synthesized and evaluated for their cytotoxicity against human cancer cell lines and potential antimalarial activity. Certain compounds exhibited significant cytotoxicity, highlighting the potential of this scaffold in developing new therapeutic agents (Mphahlele et al., 2016).

  • Synthetic Methodologies

    Research has also focused on the synthesis and functionalization of pyrroloquinoline derivatives. For instance, the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones via PdCl2-mediated endo-dig cyclization as part of a strategy to produce compounds with potential cytotoxic and antimalarial activities has been explored (Mphahlele et al., 2016). Additionally, the development of efficient synthetic routes to various pyrroloquinoline derivatives underlines the versatility and potential of these compounds in medicinal chemistry and drug discovery efforts (Stanforth, 2005).

Safety and Hazards

The safety and hazards would depend on the specific compound. Morpholine itself can cause burns and eye damage, and may be harmful if inhaled .

Properties

IUPAC Name

6-(2,6-dimethylmorpholin-4-yl)sulfonyl-3-methyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-11-9-19(10-12(2)24-11)25(22,23)15-7-14-5-4-6-20-17(14)16(8-15)13(3)18(20)21/h7-8,11-13H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDUCPHGLJLPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC3=C4C(=C2)C(C(=O)N4CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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